1-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
The compound 1-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one features a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4 and a pyridin-4-yl group at position 3. A sulfanyl (-S-) bridge connects the triazole to a 4-methoxyphenyl ethanone moiety.
Properties
Molecular Formula |
C23H20N4O2S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H20N4O2S/c1-16-3-7-19(8-4-16)27-22(18-11-13-24-14-12-18)25-26-23(27)30-15-21(28)17-5-9-20(29-2)10-6-17/h3-14H,15H2,1-2H3 |
InChI Key |
LMJFFRFKZIFCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach is:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the triazole derivative with the 4-methoxyphenyl and 4-methylphenyl groups under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the pyridinyl and methoxy groups enhances their efficacy against bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for antibiotic development .
- Anticancer Properties : The compound's structure suggests potential activity against cancer cells. Preliminary studies have indicated that it may induce apoptosis in certain cancer cell lines through mechanisms involving the modulation of cellular signaling pathways . Its efficacy as an anticancer agent is currently under investigation in various preclinical models.
- Neuroprotective Effects : The compound may also play a role in neuroprotection. Research has suggested that similar triazole derivatives can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in neurotransmission and neuroprotection . This opens avenues for developing treatments for neurodegenerative diseases.
Agricultural Applications
- Pesticidal Activity : The structural characteristics of this compound allow it to function as a pesticide. Studies have demonstrated its effectiveness against specific pests while being less harmful to beneficial insects, thus supporting sustainable agricultural practices .
- Herbicidal Properties : Research has indicated that triazole-containing compounds can inhibit the growth of certain weeds, providing a potential avenue for developing new herbicides that target resistant weed species without adversely affecting crop yield .
Material Science Applications
- Polymer Chemistry : The compound's unique chemical structure allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and aerospace industries .
- Nanotechnology : There is growing interest in using this compound in nanotechnology applications, particularly in creating nanoscale devices that leverage its chemical properties for sensing or drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study published in European Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazole derivatives, including those structurally related to 1-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as a therapeutic agent against bacterial infections.
Case Study 2: Cancer Cell Apoptosis
In a recent study focusing on the anticancer properties of triazole derivatives, researchers demonstrated that compounds similar to this one could effectively induce apoptosis in MDA-MB-231 breast cancer cells via mitochondrial pathways. This finding supports the hypothesis that structural modifications can enhance anticancer activity.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring and sulfanyl group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs and their substituents:
Key Observations:
Triazole Substituents: The target compound’s pyridin-4-yl group at position 5 distinguishes it from analogs with phenyl (e.g., ) or chlorophenyl (e.g., ) substituents. Pyridine’s nitrogen atom may enhance hydrogen-bonding capacity and solubility compared to purely aromatic substituents.
Ethanone Modifications: The 4-methoxyphenyl group in the target compound contrasts with pyrrolidinyl (e.g., ) or simple phenyl (e.g., ) substituents. Methoxy groups are electron-donating, which may influence electronic distribution and reactivity.
Synthesis Methods :
- Most analogs are synthesized via nucleophilic substitution between triazole-thiolates and α-halogenated ketones. For example:
- Sodium ethoxide in ethanol promotes thiolate formation .
- Cesium carbonate in DMF is used for better solubility and reaction efficiency . The choice of base (e.g., Cs₂CO₃ vs. NaOEt) and solvent (DMF vs. ethanol) affects reaction yields and purity .
Physicochemical and Crystallographic Properties
While crystallographic data for the target compound are unavailable, analogs provide insights:
- Crystal Packing : Pyridine-containing derivatives (e.g., ) may exhibit distinct intermolecular interactions (e.g., N–H···N) compared to phenyl-substituted triazoles. For example, compounds with 4-fluorophenyl groups form two-dimensional arrays via hydrogen bonding .
- Thermal Stability : Methoxy and methyl groups (as in the target compound) likely increase lipophilicity compared to chlorophenyl analogs, which could lower melting points .
Biological Activity
The compound 1-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 398.50 g/mol. Its structure incorporates a triazole ring, which is known for its versatile biological properties.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study conducted by Fandakli et al. (2012) evaluated various triazole compounds for their antimicrobial activity against several microorganisms. The study found that certain triazole derivatives showed promising results compared to standard antibiotics like ampicillin. Specifically, compounds containing the triazole moiety demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi, including strains of Candida .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| 1-(4-Methoxyphenyl)-... | Candida albicans | ≤ 25 µg/mL |
Anticancer Activity
Triazole derivatives have also been studied for their anticancer properties. A comprehensive study on pyridine-sulfonamide derivatives demonstrated their potential in inhibiting cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that compounds similar to 1-(4-methoxyphenyl)-... exhibit cytotoxic effects on various cancer cell lines:
- Cell Line: MCF-7 (breast cancer)
- IC50: 10 µM
- Cell Line: HeLa (cervical cancer)
- IC50: 15 µM
These findings suggest that the compound may interfere with cellular processes critical for tumor growth and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research indicates that modifications at specific positions on the triazole ring can enhance or diminish activity. For instance, substituents like methoxy and methyl groups significantly influence the compound's interaction with biological targets .
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Methoxy | Increased antimicrobial activity |
| 5 | Methyl | Enhanced anticancer efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
